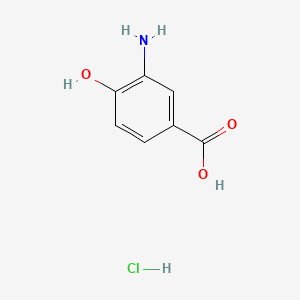

3-Amino-4-hydroxybenzoic acid hydrochloride

描述

3-Amino-4-hydroxybenzoic acid hydrochloride: is a monohydroxybenzoic acid derivative. It is a crystalline compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-hydroxybenzoic acid hydrochloride involves several steps:

Reduction: The 3-nitro-4-hydroxybenzoic acid is dissolved in water and adjusted with an inorganic base solution.

Purification: The this compound is dissolved in water, adjusted with an inorganic base solution, concentrated, and cooled to 0 to 5°C for precipitation.

Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: 3-Amino-4-hydroxybenzoic acid hydrochloride can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to form 3-amino-4-hydroxybenzaldehyde.

Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of 3-amino-4-hydroxybenzoic acid.

Reduction: 3-amino-4-hydroxybenzaldehyde.

Substitution: Substituted benzoic acid derivatives.

科学研究应用

Pharmaceutical Applications

3-Amino-4-hydroxybenzoic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties facilitate the development of drugs with enhanced biological activity.

- Drug Synthesis : The compound is integral in the synthesis of polybenzoxazole ordered polymers, which are used in high-performance materials for medical applications. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for drug delivery systems and biomedical devices .

- Biochemical Studies : this compound is employed in biochemical research to understand biological processes and develop new therapeutic agents. Its role in synthesizing compounds with biological activity supports advancements in drug discovery .

Organic Synthesis

The compound acts as a fundamental building block in organic synthesis, allowing chemists to construct complex molecules for various applications.

- Versatile Intermediate : It is utilized in the production of dyes and pigments, where its structure influences the coloration and properties of final products. This application highlights its relevance in industries focused on colorants .

- Microbial Production : Recent studies have explored the microbial production of this compound from glucose using genetically engineered strains of Corynebacterium glutamicum. This method not only provides a sustainable source but also enhances the yield and efficiency of production .

Metabolic Engineering

Research has demonstrated that manipulating metabolic pathways can significantly enhance the production of this compound.

- Oxygen Limitation Studies : A study showed that reducing dissolved oxygen levels during fermentation increased the specific productivity of 3-Amino-4-hydroxybenzoic acid by eightfold compared to aerobic conditions. This finding suggests that optimizing environmental conditions can lead to more efficient production methods .

Table 1: Comparison of Production Methods for this compound

| Method | Yield (%) | Conditions | Key Findings |

|---|---|---|---|

| Traditional Synthesis | 70-80 | Nitroreduction with iron | Low yield; high environmental impact |

| Optimized Catalytic Method | >90 | Pressure reduction at 95-100°C | High quality; environmentally friendly |

| Microbial Fermentation | Variable | Oxygen limitation | Increased yield under low oxygen conditions |

Case Study: Enhanced Production via Metabolic Engineering

A notable case involved engineering Corynebacterium glutamicum to optimize metabolic pathways for increased production of this compound under low dissolved oxygen conditions. The study revealed significant shifts in metabolic profiles, leading to higher concentrations of the desired product while minimizing by-products .

作用机制

The mechanism of action of 3-Amino-4-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid , donating a proton to acceptor molecules . The compound can also function as a Bronsted base , accepting a proton from donor molecules . These interactions play a crucial role in its biological and chemical activities.

相似化合物的比较

4-Amino-3-hydroxybenzoic acid: This compound is structurally similar but differs in the position of the amino and hydroxyl groups.

3-Hydroxy-4-aminobenzoic acid: Another similar compound with the amino and hydroxyl groups in different positions.

Uniqueness: 3-Amino-4-hydroxybenzoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

生物活性

3-Amino-4-hydroxybenzoic acid hydrochloride (commonly referred to as 3,4-AHBA) is a compound that has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its diverse biological activities. This article explores the biological activity of 3,4-AHBA, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group attached to a benzene ring. This unique structure contributes to its solubility and reactivity in biological systems. The compound is often synthesized from various precursors through chemical processes involving halogenation and nitration .

Therapeutic Applications

1. Anti-fibrotic Activity

Recent studies have demonstrated that 3,4-AHBA exhibits significant anti-fibrotic properties. In a mouse model of non-alcoholic steatohepatitis (NASH), treatment with 3,4-AHBA resulted in a notable reduction in liver fibrosis markers. Specifically, it inhibited the activity of soluble epoxy hydrolase, which plays a role in lipid metabolism and endothelial nitric oxide synthase activity. The compound was shown to attenuate liver weight increase and alkaline phosphatase levels, suggesting its potential as a therapeutic agent for liver diseases .

2. Antibacterial Properties

Research has also indicated that 3,4-AHBA possesses antibacterial activity. It was tested against various bacterial strains, including Escherichia coli and methicillin-sensitive Staphylococcus aureus (MSSA). The minimum inhibitory concentration (MIC) values indicated moderate antibacterial effects, particularly against MSSA. However, it showed limited efficacy against methicillin-resistant strains .

The biological activity of 3,4-AHBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific phosphatases involved in lipid metabolism, thereby influencing metabolic pathways related to fibrosis and inflammation.

- Antimicrobial Action : Its structural components allow it to interact with bacterial cell membranes, disrupting their integrity and function.

Case Studies

Case Study 1: NASH Model

In a controlled study involving mice induced with NASH through high-fat diets and streptozotocin administration, the administration of 3,4-AHBA led to significant histological improvements in liver tissue. The treatment reduced fibrotic changes while not significantly altering other pathological features such as steatosis or inflammatory cell infiltration .

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of 3,4-AHBA derivatives, researchers synthesized various analogs and tested their efficacy against common bacterial pathogens. Results indicated that while some derivatives exhibited improved activity profiles compared to the parent compound, the structure-activity relationship remained complex with no clear correlation between structural modifications and antibacterial potency .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3-amino-4-hydroxybenzoic acid hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed hydrolysis of protected intermediates (e.g., nitrile or ester derivatives) followed by HCl treatment to form the hydrochloride salt. Purity (>95%) is achieved via recrystallization in polar solvents like ethanol/water mixtures. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or elemental analysis . Storage in airtight, moisture-free containers at room temperature is critical to prevent hygroscopic degradation .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), carboxylic acid (δ ~12 ppm, broad), and amine/hydroxyl groups (exchangeable protons).

- IR Spectroscopy : Confirm O–H/N–H stretches (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C–C (1450–1600 cm⁻¹).

- X-ray Photoelectron Spectroscopy (XPS) : Validate elemental composition (C, N, O, Cl) and oxidation states .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (C₇H₈ClNO₃: C 44.34%, H 4.25%, N 7.38%, Cl 18.70%) .

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to minimize moisture absorption. Avoid prolonged exposure to oxygen, which may oxidize the amine or hydroxyl groups. For long-term stability, consider inert gas purging (argon/nitrogen) .

Advanced Research Questions

Q. How does this compound participate in copolymerization reactions, and what methods monitor its incorporation into polymer matrices?

- Methodological Answer : The amino and hydroxyl groups enable covalent incorporation into polymers (e.g., polyesters or polyamides). For electrochemical copolymerization, optimize monomer ratios and applied potential to enhance conductivity. Use FT-IR to track disappearance of –NH₂/–OH peaks and XPS to detect sulfur (if copolymerized with sulfonated monomers). Thermogravimetric analysis (TGA) assesses thermal stability post-polymerization .

Q. What discrepancies arise between theoretical and observed spectral data, and how are they resolved?

- Methodological Answer :

- Protonation States : In aqueous NMR, pH-dependent shifts may obscure –NH₃⁺ and –COOH signals. Use deuterated DMSO or controlled pH buffers.

- Tautomerism : The hydroxyl group may tautomerize, altering resonance patterns. Compare spectra across solvents (D₂O vs. DMSO-d₆) .

- Impurity Peaks : Trace byproducts (e.g., unreacted intermediates) require column chromatography or preparative HPLC for isolation and LC-MS identification .

Q. What role does this compound play in synthesizing lyotropic liquid crystal polymers, and how is molecular orientation characterized?

- Methodological Answer : As a rigid aromatic building block, it enhances polymer backbone linearity, promoting liquid crystalline behavior. Characterize orientation via:

- Polarized Optical Microscopy (POM) : Observe birefringence patterns in shear-aligned samples.

- X-ray Diffraction (XRD) : Measure d-spacings to confirm smectic/nematic phases.

- Rheology : Assess viscosity changes under shear to correlate molecular alignment with mechanical properties .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point of this compound?

- Methodological Answer : Literature discrepancies (e.g., mp 208°C vs. >300°C) may arise from polymorphic forms or impurities. Perform:

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to pure phase transitions.

- Hot-Stage Microscopy : Visually monitor melting behavior to distinguish between decomposition and true melting .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact (Risk Phrases: R36/37/38) .

- Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

属性

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWETPIAIQHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657009 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-65-9 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。